N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7OS/c1-11-8-12(2)29-20(24-11)26-18(27-29)19(30)23-9-17-13(3)28-10-16(25-21(28)31-17)14-4-6-15(22)7-5-14/h4-8,10H,9H2,1-3H3,(H,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPZLOABQUSQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data analyses.
Molecular Structure
The compound's structure includes several functional groups that contribute to its biological properties:
- Imidazo[2,1-b]thiazole : Known for various biological activities.
- Triazolo[1,5-a]pyrimidine : Associated with antitumor effects.
- Fluorophenyl and Methyl Groups : Enhance lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.
Cytotoxic Activity
The cytotoxic properties of the compound were assessed against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation:
These results indicate that the compound exhibits selective cytotoxicity towards breast cancer cells (MDA-MB-231) compared to liver cancer cells (HepG2).
The mechanism by which this compound exerts its effects involves multiple biochemical pathways:
- VEGFR Inhibition : The compound showed a moderate inhibitory effect on vascular endothelial growth factor receptor (VEGFR) kinase, which is crucial for tumor angiogenesis.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.
Antimicrobial Activity
Preliminary studies have also indicated that this compound possesses antimicrobial properties against both bacterial and fungal strains. Its unique structure allows it to interact effectively with microbial targets.
Case Studies
Several case studies have been documented that highlight the efficacy of this compound:
- Study on MDA-MB-231 Cells : This study reported an IC50 value of 27.1 µM, demonstrating superior activity compared to standard chemotherapeutics like sorafenib (IC50 = 5.2 µM) .
- NCI-60 Cell Line Screening : The compound was tested against the NCI-60 panel with GI50 values ranging from 1.4 to 4.2 µM, indicating broad-spectrum anticancer activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for assessing the therapeutic potential of this compound:
- Solubility : The compound is slightly soluble in water but soluble in organic solvents such as alcohol and ether.
- Toxicity Studies : Further toxicological assessments are required to evaluate safety profiles in vivo.
Scientific Research Applications
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. For instance:
- A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited cytotoxic activity against various human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). These compounds showed significant inhibition of cell proliferation and induction of apoptosis in treated cells .
- Another research highlighted that modifications to the imidazo[2,1-b]thiazole scaffold could enhance the anticancer activity through improved binding affinity to target proteins involved in tumor growth .
Pharmaceutical Applications
The compound's unique structural features suggest potential applications in drug development. Its derivatives could serve as leads for new anticancer therapies or as adjuncts in combination therapies to enhance efficacy against resistant cancer types.
Case Studies
Comparison with Similar Compounds
Triazolopyrimidine-Based Derivatives
-
- Structure: N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide.
- Key Differences: Replaces the imidazothiazole core with an oxazole-carboxamide group and introduces a difluoromethylpyridinyl substituent.
- Synthesis: Suzuki coupling yields comparable to the target compound, but 1H NMR shows distinct shifts (δ 10.36 for the amide proton vs. δ ~9.7 in the target compound) due to electron-withdrawing difluoromethyl effects .
Imidazothiazole-Based Analogues
- ND-11543 () :
- Structure: Features a 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide linked to a piperazine-pyridinyl moiety.
- Synthesis: EDC-mediated coupling achieves 62% yield , highlighting efficiency compared to multi-step Suzuki couplings required for triazolopyrimidine derivatives .
- Bioactivity: Demonstrates anti-tuberculosis activity (MIC = 0.12 µM), suggesting the imidazothiazole-carboxamide scaffold’s versatility .
Substituent Effects on Physicochemical Properties
*Calculated using Molinspiration software.
Key Observations :
- Fluorinated aromatic groups (e.g., 4-fluorophenyl) improve membrane permeability but reduce aqueous solubility.
- Methyl groups on the triazolopyrimidine enhance metabolic stability, as evidenced by lower CYP3A4-mediated oxidation rates compared to unchlorinated analogues .
Spectroscopic and Analytical Comparisons
NMR Profiling ()
- Region-Specific Shifts :
- The target compound’s amide proton (δ ~9.7) aligns with triazolopyrimidine derivatives but differs from oxazole-linked compounds (δ 10.36 in Compound 3) due to electronic effects of the carboxamide linker .
- Substituents in positions 29–36 (e.g., methyl vs. chloro groups) alter chemical environments, detectable via <sup>13</sup>C NMR .
MS/MS Fragmentation ()
- Molecular Networking :
- The target compound clusters with triazolopyrimidine-carboxamide analogues (cosine score >0.85), whereas imidazothiazole-oxazole derivatives (e.g., ND-11543) form separate clusters (score <0.5) .
- Key fragments at m/z 245 (imidazothiazole cleavage) and m/z 178 (triazolopyrimidine) confirm structural integrity .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the imidazo[2,1-b]thiazole core followed by coupling with the triazolopyrimidine-carboxamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Temperature control : Maintain reflux conditions (~80–100°C) for cyclization reactions (e.g., forming the triazole ring) to ensure high yields .
- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for Suzuki couplings) based on TLC monitoring .
Basic: Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?
Answer:
- NMR Spectroscopy :
- 1H NMR : Identify protons on the fluorophenyl group (δ 7.2–7.6 ppm, doublet) and methyl groups (δ 2.1–2.5 ppm, singlet) .
- 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (HRMS) : Look for [M+H]+ ions with mass accuracy <5 ppm to verify molecular formula .
- HPLC : Use a C18 column (ACN/water, 0.1% TFA) to assess purity; retention time consistency indicates batch reproducibility .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?
Answer:
- Core modifications : Synthesize analogs with variations in the imidazothiazole (e.g., substituents at position 3) or triazolopyrimidine (e.g., dimethyl vs. diethyl groups) .
- Functional group swaps : Replace the fluorophenyl group with other aryl halides (e.g., Cl, Br) to assess electronic effects on bioactivity .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) using IC50 assays. Compare results to the parent compound (see example table below) .
| Analog Modification | IC50 (nM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| 4-Fluorophenyl (Parent) | 12 ± 1.5 | 1:50 |
| 4-Chlorophenyl | 8 ± 0.9 | 1:30 |
| 3-Methylimidazothiazole | 25 ± 3.2 | 1:100 |
Advanced: How should conflicting data in enzyme inhibition assays be resolved?
Answer:
- Validate assay conditions : Ensure consistent pH (7.4), temperature (37°C), and ATP concentration (1 mM) to minimize variability .
- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for phosphorylated targets) .
- Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers; replicate experiments ≥3 times .
Advanced: What computational strategies are effective for predicting binding modes with target proteins?
Answer:
- Molecular docking : Use AutoDock Vina with a high-resolution protein crystal structure (PDB: e.g., 6DW for kinase targets). Focus on key interactions:
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes; RMSD <2 Å indicates robust binding .
Basic: How can the compound’s stability under physiological conditions be assessed?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. Optimal stability is observed at pH 7.4 (<5% degradation) .
- Plasma stability : Use human plasma (37°C, 1h); precipitate proteins with acetonitrile and quantify parent compound via LC-MS. >90% recovery indicates suitability for in vivo studies .
Advanced: What strategies improve selectivity against off-target kinases?
Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Structural tweaks : Introduce bulky substituents (e.g., tert-butyl) to the triazolopyrimidine core to sterically hinder off-target binding .
- Covalent inhibitors : Design analogs with electrophilic warheads (e.g., acrylamides) targeting non-conserved cysteine residues in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
